molecular formula C13H6Cl2F2O B1302687 3,5-Dichloro-3',5'-difluorobenzophenone CAS No. 844885-17-2

3,5-Dichloro-3',5'-difluorobenzophenone

Cat. No.: B1302687
CAS No.: 844885-17-2
M. Wt: 287.08 g/mol
InChI Key: LZLFRFWTFIIFOM-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O and a molecular weight of 287.09 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,5-Dichloro-3’,5’-difluorobenzophenone typically involves the following steps :

    Formation of Grignard Reagent: Reacting 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent.

    Nucleophilic Addition: The Grignard reagent is then subjected to a nucleophilic addition reaction with a trifluoroacetyl reagent.

    Acid Treatment: The product is treated with acid to obtain 3,5-Dichloro-3’,5’-difluorobenzophenone.

This method is favored for its mild reaction conditions, low raw material cost, and suitability for industrial production.

Chemical Reactions Analysis

3,5-Dichloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in halogen substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Nucleophilic Addition: The carbonyl group in the benzophenone structure allows for nucleophilic addition reactions.

Common reagents used in these reactions include Grignard reagents, strong bases, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloro-3’,5’-difluorobenzophenone is utilized in various scientific research applications :

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,5’-difluorobenzophenone involves its interaction with molecular targets through its carbonyl group and halogen atoms . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their structure and function. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

3,5-Dichloro-3’,5’-difluorobenzophenone can be compared with other similar compounds, such as :

    3,5-Dichlorobenzophenone: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

    3,5-Difluorobenzophenone: Lacks chlorine atoms, affecting its chemical properties and reactivity.

    3,5-Dichloro-4-fluorobenzophenone: Contains a different substitution pattern, leading to variations in reactivity and applications.

The presence of both chlorine and fluorine atoms in 3,5-Dichloro-3’,5’-difluorobenzophenone makes it unique and versatile for various applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLFRFWTFIIFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374166
Record name 3,5-Dichloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-17-2
Record name 3,5-Dichloro-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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